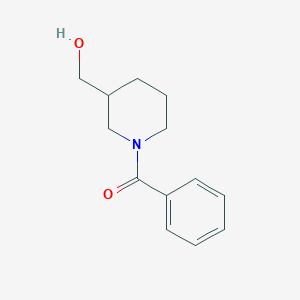

(1-Benzoylpiperidin-3-yl)methanol

Description

Significance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and development. researchgate.net Its prevalence is underscored by its presence in a multitude of FDA-approved drugs and biologically active natural products. The significance of the piperidine moiety can be attributed to several key factors:

Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, thereby influencing the solubility, lipophilicity, and pharmacokinetic profile of a molecule.

Synthetic Accessibility: A wide range of synthetic methodologies has been developed for the construction and functionalization of the piperidine core, making it a readily accessible building block for organic chemists.

The incorporation of piperidine scaffolds into drug candidates can lead to enhanced potency, selectivity, and improved metabolic stability.

Structural Overview and Research Context of (1-Benzoylpiperidin-3-yl)methanol

This compound features a piperidine ring where the nitrogen atom is acylated with a benzoyl group, and a hydroxymethyl substituent is present at the 3-position. The benzoyl group introduces a rigid, planar aromatic system and an amide functionality, which can participate in hydrogen bonding and pi-stacking interactions. The primary alcohol at the 3-position serves as a versatile handle for further synthetic transformations, allowing for the introduction of a wide array of functional groups.

The research context for this compound lies primarily in its potential as a key intermediate for the synthesis of more complex molecules with desired biological activities. While detailed research focusing solely on this specific compound is limited in publicly available literature, the study of related benzoylpiperidine derivatives provides a framework for understanding its potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-10-11-5-4-8-14(9-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXTGBKJQBEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzoylpiperidin 3 Yl Methanol and Its Derivatives

Strategic Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available precursors. For (1-Benzoylpiperidin-3-yl)methanol (I), two primary disconnections are evident: the amide bond and the carbon-carbon bond of the hydroxymethyl group.

Primary Disconnections:

Amide Bond Disconnection (C-N Bond): This is the most straightforward disconnection. Cleavage of the amide bond between the piperidine (B6355638) nitrogen and the benzoyl carbonyl group leads to two key synthons: piperidin-3-yl-methanol (II) and benzoyl chloride (III). This suggests a direct N-acylation reaction in the forward synthesis.

Hydroxymethyl Group Disconnection (C-C Bond): An alternative disconnection involves the hydroxymethyl group at the C3 position. This can be traced back to a corresponding carboxylic acid or ester, such as ethyl 1-benzoylpiperidine-3-carboxylate (IV). In the forward synthesis, this would necessitate the reduction of the ester to the primary alcohol.

This analysis reveals two principal synthetic routes, with the first (N-acylation of a pre-formed piperidine ring) often being more direct and convergent.

Direct Synthesis Routes and Optimization

Based on the retrosynthetic pathways, several direct synthesis methods can be employed, ranging from classical procedures to modern, optimized protocols.

Classical Coupling and Functionalization Reactions

The most common and classical approach to synthesizing this compound is the N-acylation of 3-piperidinemethanol (B147432). This reaction is typically performed using benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method, a variation of the Schotten-Baumann reaction, is robust and widely utilized.

A typical procedure involves dissolving 3-piperidinemethanol in a suitable solvent, often with an aqueous base like sodium hydroxide (B78521) or a tertiary amine base like triethylamine (B128534) in an organic solvent. Benzoyl chloride is then added, usually at a controlled temperature, to yield the final product.

| Reagents | Conditions | Purpose |

| 3-Piperidinemethanol | Starting Material | Provides the core piperidine alcohol structure. |

| Benzoyl Chloride | Acylating Agent | Introduces the benzoyl group. |

| Sodium Hydroxide / Triethylamine | Base | Scavenges HCl byproduct, driving the reaction forward. |

| Dichloromethane / Water | Solvent | Provides the reaction medium. |

This interactive table summarizes the key components of the classical N-benzoylation reaction.

Modern Synthetic Protocols, including Ultrasound-Assisted Methods

Modern synthetic chemistry emphasizes the use of greener, more efficient, and faster reaction protocols. For the N-benzoylation of amines, ultrasound irradiation has emerged as a powerful alternative to conventional heating. This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, dramatically accelerating reaction rates. tsijournals.comorientjchem.org

An ultrasound-promoted synthesis of N-benzoylated amines can often be performed at room temperature without the need for a solvent or catalyst. tsijournals.com In a typical setup, the amine and benzoyl chloride are mixed and irradiated in an ultrasonic bath. The reaction often proceeds to completion within minutes, affording the product in high yield and purity after a simple workup. tsijournals.com This method not only reduces reaction times from hours to minutes but also aligns with green chemistry principles by minimizing energy consumption and solvent waste. tsijournals.comorientjchem.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted N-Benzoylation

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Several hours | Minutes |

| Temperature | Often elevated | Room Temperature |

| Solvent | Required | Often solvent-free |

| Catalyst | Base often required | Often catalyst-free |

| Yield | Good to excellent | Excellent |

Asymmetric Synthesis and Enantiopure Access

The C3 position of the piperidine ring in this compound is a stereocenter. Therefore, accessing enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. Advanced strategies for achieving this include chiral pool synthesis, the use of chiral auxiliaries, and catalytic enantioselective methods.

Chiral Auxiliary and Chiral Pool Strategies

Chiral Auxiliary Strategy: An alternative approach involves attaching a chiral auxiliary to an achiral precursor to direct a stereoselective transformation. For instance, a chiral amine can be used to induce asymmetry in the formation of the piperidine ring. rsc.orgresearchgate.net After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiopure piperidine. This method has been effective for producing highly enantioenriched NH-piperidines with excellent yields and stereocontrol. researchgate.net

Catalytic Enantioselective Approaches

Catalytic enantioselective methods represent the state-of-the-art in asymmetric synthesis, offering high efficiency and atom economy by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product.

Rhodium-Catalyzed Asymmetric Carbometalation: A recently developed strategy provides access to enantioenriched 3-substituted piperidines through a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.org This method involves the reaction of a dihydropyridine (B1217469) derivative with a boronic acid in the presence of a chiral rhodium catalyst, yielding 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnnih.govacs.org Subsequent reduction affords the final chiral piperidine. This approach is notable for its broad functional group tolerance and scalability. snnu.edu.cn

Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective route to chiral molecules. A chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This one-pot process demonstrates high stereoselectivity and has been applied to the synthesis of key intermediates for several pharmaceutical agents. nih.gov

Table 2: Overview of Asymmetric Synthesis Strategies for 3-Substituted Piperidines

| Strategy | Key Principle | Advantages | Disadvantages |

| Chiral Pool | Use of naturally occurring chiral starting materials (e.g., amino acids). tandfonline.com | Access to enantiopure materials. | Often requires long synthetic sequences. tandfonline.com |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereochemistry. rsc.orgresearchgate.net | High diastereoselectivity, reliable. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic (Metal) | Chiral metal complex (e.g., Rhodium) catalyzes the asymmetric transformation. snnu.edu.cnnih.gov | High atom economy, high enantioselectivity, catalytic. | Catalyst cost, potential metal contamination. |

| Catalytic (Enzyme) | Use of enzymes to perform stereoselective reactions. nih.gov | Extremely high selectivity, green conditions. | Substrate scope can be limited, enzyme availability. |

Derivatization Strategies for Structural Modification

The versatility of the this compound structure allows for a wide range of chemical modifications. These derivatization strategies are crucial for fine-tuning the molecule's properties.

Transformations at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group at the 3-position of the piperidine ring is a prime site for chemical transformations. Standard organic reactions can be employed to introduce a variety of functional groups. For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which can then serve as handles for further modifications such as reductive amination or amide bond formation.

Esterification and etherification reactions are also common strategies. The hydroxyl group can be acylated with various acyl chlorides or carboxylic acids to form esters, or alkylated with alkyl halides to produce ethers. These modifications can significantly alter the lipophilicity and steric bulk of the molecule. Another approach involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions with a wide array of nucleophiles, thereby introducing diverse functionalities.

A notable transformation is the conversion of the hydroxymethyl group to a different functional group altogether. For example, treatment with a brominating agent like phosphorus tribromide can convert the alcohol to a bromomethyl group, which can then undergo further substitution reactions. unisi.it

Modifications on the Piperidine Nitrogen (e.g., Benzoyl Group Variations)

The N-benzoyl group is a key feature of the molecule, and its modification offers a route to a diverse set of analogs. A common strategy involves the hydrolysis of the N-benzoyl amide bond, often under basic conditions using reagents like lithium hydroxide, to yield the free piperidine. nih.gov This secondary amine can then be re-acylated with a variety of substituted benzoyl chlorides or other acylating agents to introduce different aromatic or aliphatic groups. unipi.it

The use of coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) facilitates the formation of new amide bonds with various carboxylic acids, allowing for the introduction of a wide range of substituents on the benzoyl moiety. unisi.itunipi.it This approach has been used to synthesize derivatives with different electronic and steric properties on the aromatic ring. unipi.itacs.org

Furthermore, the entire benzoyl group can be replaced with other functionalities. For example, after debenzoylation, the piperidine nitrogen can be reacted with sulfonyl chlorides to form sulfonamides. nih.gov These modifications significantly impact the electronic environment and conformational flexibility of the piperidine ring.

Table 1: Examples of N-Acyl Variations of (Piperidin-3-yl)methanol

| Starting Material | Reagent | Resulting N-Substituent | Reference |

|---|---|---|---|

| (Piperidin-3-yl)methanol | 3-Methoxybenzoic acid, HATU, DIPEA | 3-Methoxybenzoyl | unipi.it |

| (Piperidin-3-yl)methanol | 2-Fluoro-5-methoxybenzoic acid, HATU, DIPEA | 2-Fluoro-5-methoxybenzoyl | unipi.it |

| (Piperidin-3-yl)methanol | 2,4-Difluoro-5-methoxybenzoic acid, HATU, DIPEA | 2,4-Difluoro-5-methoxybenzoyl | unipi.it |

| (Piperidin-3-yl)methanol | 5-Methoxy-2-(trifluoromethyl)benzoic acid, HATU, DIPEA | 5-Methoxy-2-(trifluoromethyl)benzoyl | unipi.it |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool, offering profound insights into the molecular structure of (1-Benzoylpiperidin-3-yl)methanol. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the chemical environments and connectivity within the molecule can be constructed.

High-Resolution ¹H NMR for Proton Environment Elucidation

High-resolution proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of each proton in this compound. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, allowing for the differentiation of protons in various parts of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoyl group, the protons of the piperidine (B6355638) ring, and the protons of the hydroxymethyl group are observed. The aromatic protons generally appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring exhibit a range of chemical shifts depending on their position relative to the nitrogen atom and the benzoyl group. The protons of the hydroxymethyl group (-CH₂OH) would also have characteristic signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Benzoyl Protons (ortho) | 7.60-7.80 | Multiplet | |

| Benzoyl Protons (meta, para) | 7.30-7.50 | Multiplet | |

| Piperidine Ring Protons | 1.20-4.00 | Multiplets | |

| Methanol (B129727) CH₂ Protons | 3.50-3.70 | Doublet |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzoyl group is typically observed far downfield (around δ 170 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of the benzoyl ring appear in the region of δ 120-140 ppm. The carbons of the piperidine ring and the hydroxymethyl group resonate at higher field strengths. The chemical shifts of the piperidine carbons are influenced by the nitrogen atom and the benzoyl substituent.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Benzoyl) | ~170 |

| Aromatic Carbons (Benzoyl) | 125-135 |

| Piperidine Ring Carbons | 25-60 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the intricate connectivity within this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum of this compound would reveal the coupling relationships between adjacent protons on the piperidine ring and between the CH and CH₂ protons of the 3-hydroxymethylpiperidine moiety. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom to which it is attached, providing a direct and powerful tool for assigning the ¹H and ¹³C spectra simultaneously. sdsu.educolumbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ corresponds to the stretching vibration of the carbonyl group in the benzoyl moiety.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol would be expected in the 1000-1100 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C-N Stretch (Amine) | 1000-1250 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. spectroscopyonline.com

In the context of this compound, Raman spectroscopy could be used to:

Confirm Functional Groups: The aromatic ring vibrations of the benzoyl group typically give rise to strong and sharp bands in the Raman spectrum, which can be a useful diagnostic tool.

Study Molecular Structure and Conformation: Subtle changes in the Raman spectrum can provide insights into the conformational isomers of the piperidine ring.

Process Monitoring: In a synthetic setting, Raman spectroscopy can be employed for real-time monitoring of the reaction progress, for instance, by tracking the disappearance of reactant signals and the appearance of product signals. nih.gov

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of the chemical structure of this compound, which is crucial for its identification, purity assessment, and further chemical studies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, which has a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol , a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) at or very near this mass.

The fragmentation of the molecular ion would provide valuable structural information. Based on the structure of this compound, several characteristic fragmentation pathways could be anticipated:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. This could result in the loss of the hydroxymethyl group or other parts of the piperidine ring.

Cleavage at the Benzoyl Group: The bond between the carbonyl carbon and the piperidine nitrogen could cleave, leading to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. This is often a prominent peak in the mass spectra of benzoyl derivatives.

Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) from the molecular ion a likely fragmentation pathway, which would result in a peak at m/z 201.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo various fragmentation patterns, leading to a series of smaller fragment ions that would be characteristic of the substituted piperidine structure.

A detailed analysis of the relative abundances of these and other fragment ions would allow for the confident identification of the compound and confirmation of its structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [C₁₃H₁₇NO₂]⁺ | Molecular Ion | 219 |

| [C₁₃H₁₅NO]⁺ | [M - H₂O]⁺ | 201 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₆H₁₂NO]⁺ | [M - C₆H₅CO]⁺ | 114 |

Note: This table is predictive and based on general fragmentation rules. Experimental data is required for confirmation.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about the molecule's conformation, configuration, and the packing of molecules in the crystal lattice.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern obtained from irradiating this crystal with X-rays would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

This analysis would unequivocally establish:

Absolute Configuration: Since this compound contains a chiral center at the C3 position of the piperidine ring, single-crystal X-ray diffraction of a resolved enantiomer could determine its absolute configuration (R or S).

Conformational Details: The analysis would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the benzoyl and hydroxymethyl substituents. This includes precise bond lengths, bond angles, and torsion angles.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1200 |

| Z | 4 |

Note: This table is purely hypothetical to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly important in the pharmaceutical industry for identifying different crystalline forms, or polymorphs, of a drug substance. Polymorphs can have different physical properties, such as solubility and stability.

A PXRD pattern of a powdered sample of this compound would provide a unique "fingerprint" characteristic of its crystal structure. By systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates), PXRD could be used to screen for the existence of different polymorphs. Each polymorph would exhibit a distinct PXRD pattern with diffraction peaks at different 2θ angles.

The identification and characterization of polymorphs are crucial for ensuring the consistency and quality of a chemical substance.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Electronic Structure Calculations

The first step in a typical DFT study involves the geometry optimization of the molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For (1-Benzoylpiperidin-3-yl)methanol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the bulky benzoyl group on the nitrogen atom and the methanol (B129727) group at the 3-position significantly influences the preferred conformation.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By comparing the predicted spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the spectral features can be assigned to specific molecular vibrations.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and a positive potential around the hydrogen atoms.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations can be used to model chemical reactions involving this compound. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. By calculating the energy barrier of the reaction (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction mechanism can be assessed. For instance, the mechanism of its synthesis or its metabolic pathways could be investigated using this approach.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For larger systems, such as the interaction of this compound with a biological target like a protein, full quantum mechanical calculations can be computationally expensive. Hybrid QM/MM methods offer a solution by treating the chemically active part of the system (e.g., the ligand and the active site of the protein) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics (MM) force field. This approach allows for the study of enzymatic reactions and ligand-receptor interactions with a balance of accuracy and computational cost.

Conformational Landscape Exploration

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. For a molecule like this compound, which has several rotatable bonds, exploring its conformational landscape is crucial. Computational techniques such as molecular dynamics (MD) simulations and systematic conformational searches can be employed to identify the different low-energy conformations that the molecule can adopt. Studies on related N-acylpiperidines have shown that the piperidine ring can exist in equilibrium between different conformations, such as chair and twist-boat forms, and the presence of substituents can significantly influence this equilibrium. Understanding the conformational preferences of this compound is essential for predicting its interaction with biological targets.

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Spectra via TD-DFT)

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the benzoyl chromophore. This aromatic ketone moiety typically exhibits two characteristic absorption bands: a weaker, longer-wavelength band resulting from an n→π* (non-bonding to anti-bonding pi orbital) transition and a stronger, shorter-wavelength band due to a π→π* transition. masterorganicchemistry.comuobabylon.edu.iq The n→π* transition involves the excitation of an electron from one of the non-bonding lone pairs of the carbonyl oxygen to the antibonding π* orbital of the carbonyl group. These transitions are typically symmetry-forbidden, leading to low molar absorptivity (ε) values. libretexts.org In contrast, the π→π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the benzene (B151609) ring and carbonyl group, is an allowed transition and therefore exhibits a much higher molar absorptivity. libretexts.org

Computational studies on similar aromatic ketones and benzoyl derivatives using TD-DFT have successfully predicted these transitions. researchgate.netrsc.org For instance, the calculation would involve geometry optimization of the ground state of this compound, followed by the TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often employed for such calculations. nih.govrsc.org

The presence of the piperidine ring, while not a primary chromophore in this region, can influence the electronic transitions of the benzoyl group through its electron-donating character via the nitrogen atom. This interaction can lead to a slight shift in the absorption maxima, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. Furthermore, the hydroxylmethyl group at the 3-position of the piperidine ring is not expected to significantly influence the main electronic transitions of the benzoyl group, as it is electronically isolated from the aromatic system.

A hypothetical TD-DFT calculation for this compound, likely performed in a solvent to simulate experimental conditions, would yield data similar to that presented in the following illustrative table. The predicted absorption maxima (λmax), oscillator strengths (f), and the nature of the primary molecular orbital contributions would be key outputs.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~280-300 | ~0.01-0.05 | HOMO-1 -> LUMO | n→π |

| ~240-250 | ~0.2-0.4 | HOMO -> LUMO | π→π |

This table is illustrative and represents expected values based on theoretical principles and data for analogous compounds. Actual experimental or computational values may vary.

The HOMO (Highest Occupied Molecular Orbital) in such a molecule is typically localized on the benzoyl moiety, specifically the benzene ring and the carbonyl oxygen's lone pair, while the LUMO (Lowest Unoccupied Molecular Orbital) is generally the π* orbital of the carbonyl group and the aromatic ring. The n→π* transition would correspond to an excitation from a non-bonding orbital on the carbonyl oxygen to the LUMO, whereas the more intense π→π* transition would originate from the π-system of the benzene ring to the LUMO. rsc.orgrsc.org

Applications in Chemical Synthesis and Advanced Materials

Role as a Chiral Building Block in Stereoselective Synthesis

Chiral building blocks are essential for the asymmetric synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov (1-Benzoylpiperidin-3-yl)methanol, possessing a stereogenic center at the C3 position of the piperidine (B6355638) ring, serves as a valuable chiral synthon. The benzoyl protecting group on the nitrogen atom plays a crucial role, influencing the stereochemical outcome of reactions and allowing for subsequent deprotection and functionalization. nih.gov

The strategic use of such chiral piperidine derivatives enables the construction of complex molecules with precise three-dimensional arrangements. acs.org Methodologies for the stereoselective synthesis of substituted piperidines are a major focus in organic chemistry, with applications in the creation of a vast array of biologically active compounds. rsc.org

The piperidine motif is a core structural element in a wide variety of alkaloids and other natural products. nih.govrsc.org The total synthesis of these complex molecules often relies on the use of chiral piperidine building blocks to establish the correct stereochemistry. mdpi.comnih.gov While direct examples detailing the use of this compound in the total synthesis of a specific natural product are not prevalent in the literature, the utility of closely related 3-piperidinol and other piperidinemethanol derivatives is well-documented. mdpi.com These syntheses often involve key steps such as stereoselective reduction, alkylation, or cyclization reactions where the pre-existing chirality of the piperidine building block directs the formation of new stereocenters. rsc.org The functional handle provided by the hydroxymethyl group in this compound allows for its elaboration into the more complex side chains often found in natural products.

In enantioselective synthesis, chiral auxiliaries or building blocks are employed to control the stereochemical outcome of a reaction, leading to a preponderance of one enantiomer over the other. The chiral framework of this compound can be exploited in such a manner. For instance, the synthesis of enantiopure cis,cis 3-protected 2,6-disubstituted piperidin-3-ol has been achieved, demonstrating the utility of such scaffolds as chiral building blocks for alkaloid synthesis.

Furthermore, catalytic asymmetric reactions represent a powerful tool for constructing chiral molecules. google.com The development of stereoselective methods for the functionalization of piperidine rings at various positions (C2, C3, or C4) has been a subject of intense research, often utilizing transition metal catalysis. nih.gov These methods allow for the synthesis of a diverse library of chiral piperidine derivatives. The use of 1,3-dipolar cycloadditions involving azomethine ylides is another sophisticated strategy to create complex heterocyclic structures, including spiropiperidines, with a high degree of stereocontrol. scispace.com

Intermediate in the Synthesis of Complex Organic Molecules

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term refers to a molecular framework that is able to bind to multiple biological targets, making it a recurring motif in a wide range of bioactive compounds. The metabolic stability of the benzoylpiperidine core contributes to its desirability in drug design. mdpi.com

This compound serves as a key intermediate in the synthesis of these complex molecules. The piperidine nitrogen can be readily functionalized after the removal of the benzoyl group, and the hydroxymethyl group at the C3 position offers a site for further chemical modification. nih.gov Synthetic strategies often involve the initial construction of the benzoylpiperidine core, followed by diversification to produce a library of compounds for biological screening. nih.gov

For example, benzoylpiperidine derivatives have been investigated as potent and selective inhibitors of enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is a target for anti-cancer and neuroprotective agents. unipi.it In the synthesis of these inhibitors, the benzoylpiperidine moiety is a central component, with modifications made to other parts of the molecule to optimize biological activity. unipi.it Similarly, piperidine amides of benzoic acid derivatives have been developed as tyrosinase inhibitors. nih.gov The synthesis of these compounds often involves the coupling of a carboxylic acid with a piperidine-containing fragment. nih.gov Recent research has also focused on the synthesis of novel hydroxamate-based arylsulfonamides incorporating a piperidinyl structure as potent and selective inhibitors of ADAMTS7, an enzyme implicated in coronary heart disease. rsc.org

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (1-Benzoylpiperidin-3-yl)methanol and its derivatives is geared towards the adoption of green and sustainable chemistry principles. acgpubs.org Current synthetic strategies for piperidine-containing compounds often rely on conventional methods that may involve harsh reaction conditions, hazardous reagents, and complex purification processes. nih.gov The development of novel synthetic routes aims to address these limitations by focusing on efficiency, safety, and environmental impact.

One promising area is the use of biocatalysis. The application of enzymes, such as immobilized lipases, has already demonstrated success in the synthesis of clinically valuable piperidines through multicomponent reactions. rsc.org This approach offers high yields and the potential for catalyst reuse over multiple cycles, presenting a significant step towards sustainable manufacturing. rsc.org Future research could focus on identifying or engineering specific enzymes for the asymmetric synthesis of chiral piperidine (B6355638) alcohols like this compound, thereby ensuring high enantiomeric purity.

Additionally, the exploration of water-initiated processes and solvent-free reactions represents another key direction. ajchem-a.com These methods align with the goals of green chemistry by minimizing waste and avoiding the use of volatile organic compounds. acgpubs.org The development of catalytic systems, potentially using earth-abundant metals, for the direct and selective functionalization of the piperidine ring is also an active area of research that could lead to more efficient syntheses of this compound. ajchem-a.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial, particularly as it is a chiral molecule. Future research will likely leverage advanced spectroscopic techniques to gain deeper insights into its conformational dynamics and intermolecular interactions.

Microwave three-wave mixing has emerged as a powerful tool for the gas-phase analysis of chiral molecules, offering high resolution and the ability to distinguish between different conformers and isomers. acs.orgnih.gov This technique could be employed to study the precise geometry of this compound and its complexes in a solvent-free environment. acs.orgnih.gov

Furthermore, recent advancements in nuclear magnetic resonance (NMR) spectroscopy show promise for the direct determination of chirality. helmholtz.de This could provide a more rapid and accessible method for chiral analysis compared to traditional optical methods. helmholtz.de Vibrational circular dichroism (VCD) and Raman optical activity are other chiroptical spectroscopy methods that could be applied to determine the absolute configuration of this compound and study its vibrational modes in detail. google.comresearchgate.net

Integration of Machine Learning in Computational Design and Prediction

Computer-aided synthesis planning (CASP) tools, powered by machine learning, can predict viable and efficient synthetic routes, potentially uncovering novel pathways that are not immediately obvious to human chemists. nih.govcam.ac.uk These tools can be trained on vast datasets of chemical reactions to suggest optimal reagents and conditions, thereby accelerating the "make" phase of the research and development cycle. nih.govcam.ac.uk

Moreover, machine learning models can be developed to predict the physicochemical and biological properties of new derivatives of this compound. By learning from existing data, these models can guide the design of molecules with desired characteristics, a process known as de novo drug design. acs.orgnih.gov This predictive capability can help prioritize which compounds to synthesize, saving time and resources. nih.gov The development of sophisticated computational frameworks using machine-learned force fields can also accelerate the discovery of new catalysts for the synthesis of such compounds. arxiv.org

Exploration of Emerging Material Science Applications

While much of the focus on piperidine derivatives has been in the pharmaceutical sector, there are emerging opportunities in material science. nih.govresearchgate.net The structural features of this compound, including the rigid piperidine ring and the benzoyl group, could be exploited in the design of novel materials.

One potential application is in the development of bioactive films. Piperidine-based compounds have been incorporated into polymeric films, which have shown antimicrobial properties and potential for the controlled release of therapeutic molecules. nih.gov The functional groups on this compound could be modified to facilitate its incorporation into such materials.

Another area of exploration is in the field of corrosion inhibition. Pyridine and piperidine derivatives have been shown to act as effective corrosion inhibitors for various metals due to their ability to chelate with metal ions and adsorb onto metal surfaces. researchgate.net Research could be undertaken to evaluate the potential of this compound and its derivatives in this capacity. Furthermore, piperidine-functionalized nanoparticles have been developed as reusable catalysts, suggesting a role for such compounds in heterogeneous catalysis. researchgate.net

Q & A

What synthetic methodologies are recommended for the laboratory-scale preparation of (1-Benzoylpiperidin-3-yl)methanol?

Basic Research Focus

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous piperidine derivatives (e.g., N-benzylpiperidine compounds) suggest a multi-step approach involving:

- Acylation of piperidine intermediates : Benzoylation of a piperidin-3-ylmethanol precursor using benzoyl chloride or anhydride under reflux conditions in inert solvents (e.g., dichloromethane or THF) .

- Hydroxymethyl group retention : Protection of the alcohol group during acylation using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization from 2-propanol/water mixtures .

Key Validation : Post-synthesis characterization via (e.g., aromatic proton signals at δ 7.40–7.24 ppm, hydroxymethyl resonance at δ 3.66–3.78 ppm) and GC-MS (molecular ion peak at m/z 219.28) is critical .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data may arise from:

- Conformational isomerism : Piperidine ring puckering or benzoyl group orientation can split signals. Use variable-temperature NMR or computational modeling (DFT) to identify dominant conformers .

- Impurity interference : Trace solvents or byproducts (e.g., unreacted benzoyl chloride) may skew results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Dynamic proton exchange : The hydroxymethyl group may exhibit broadened peaks due to hydrogen bonding. Deuterated solvents (e.g., DMSO-d6) and controlled pH can stabilize signals .

Methodological Note : Cross-reference with published spectra of structurally analogous compounds (e.g., 1-benzylpiperidin-3-yl derivatives) to identify consistent patterns .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Focus

Although toxicological data for this compound are limited (SDS unavailable per ), general piperidine derivative hazards include:

- Skin/eye exposure : Immediate flushing with water for 15 minutes and medical consultation for persistent irritation .

- Respiratory protection : Use fume hoods during synthesis to mitigate inhalation risks (potential STOT Category 3 hazards) .

- Storage : Stable at room temperature in airtight containers under inert gas (argon) to prevent oxidation of the hydroxymethyl group .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Focus

To explore biological or pharmacological activity:

- Core modifications : Synthesize analogs with substituted benzoyl groups (e.g., 4-nitro, 4-methoxy) to assess electronic effects on receptor binding .

- Hydroxymethyl substitution : Replace the alcohol with esters (e.g., acetate) or amines to evaluate metabolic stability or target engagement .

- In vitro assays : Prioritize enzyme inhibition (e.g., acetylcholinesterase) or cell viability screens (e.g., MTT assay in cancer lines) based on piperidine derivatives’ known activities .

Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity trends .

What analytical strategies are recommended for detecting degradation products of this compound under accelerated stability conditions?

Advanced Research Focus

For stability studies (40°C/75% RH, 1–3 months):

- LC-MS/MS : Monitor for hydrolysis products (e.g., piperidin-3-ylmethanol) or oxidation byproducts (e.g., ketone formation at the hydroxymethyl group) using a QTOF mass spectrometer in positive ion mode .

- Forced degradation : Expose to 0.1M HCl (acidic hydrolysis) or 3% HO (oxidative stress) to identify labile functional groups .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

How should researchers address conflicting solubility data reported for this compound in different solvents?

Basic Research Focus

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Polymorphism : Recrystallize the compound from multiple solvents (e.g., ethanol, ethyl acetate) and analyze via XRPD to detect crystalline forms .

- Solvent polarity : Perform systematic solubility tests in DMSO, methanol, and THF using UV-Vis spectrophotometry (λ = 270 nm) .

- Temperature effects : Measure solubility at 25°C and 37°C to assess thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.